
4,4-Dimethyl-1,4-azasilinan-1-amine
描述
4,4-Dimethyl-1,4-azasilinan-1-amine is a silicon-containing heterocyclic amine. This compound is notable for its unique structure, which includes a silicon atom integrated into a six-membered ring. The presence of silicon in organic compounds often imparts unique chemical and physical properties, making such compounds of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,4-azasilinan-1-amine typically involves the reaction of a silicon-containing precursor with an amine. One common method involves the cyclization of a suitable silane derivative with an amine under controlled conditions. For example, the reaction of this compound dihydrochloride with a base can yield the free amine form of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving steps such as distillation or recrystallization to purify the final product. The specific conditions, such as temperature, pressure, and choice of solvents, would be tailored to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
4,4-Dimethyl-1,4-azasilinan-1-amine can undergo various chemical reactions, including:
Oxidation: The silicon atom in the compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can modify the amine group, potentially converting it to an amide or other derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents or alkylating agents can be used to introduce new functional groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield silanol derivatives, while substitution reactions could produce a variety of functionalized amines.
科学研究应用
4,4-Dimethyl-1,4-azasilinan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex silicon-containing compounds.
Biology: Its unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4,4-Dimethyl-1,4-azasilinan-1-amine involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, influencing the compound’s reactivity and stability. The amine group can participate in hydrogen bonding and nucleophilic reactions, affecting the compound’s behavior in different environments.
相似化合物的比较
Similar Compounds
4,4-Dimethyl-1,4-oxasilinan-1-amine: Similar structure but with an oxygen atom instead of silicon.
4,4-Dimethyl-1,4-thiasilan-1-amine: Contains a sulfur atom in place of silicon.
4,4-Dimethyl-1,4-carbasilinan-1-amine: Features a carbon atom instead of silicon.
Uniqueness
4,4-Dimethyl-1,4-azasilinan-1-amine is unique due to the presence of silicon, which imparts distinct chemical properties compared to its oxygen, sulfur, or carbon analogs. Silicon’s ability to form stable bonds with a variety of elements makes this compound particularly versatile in chemical synthesis and industrial applications.
属性
IUPAC Name |
4,4-dimethyl-1,4-azasilinan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2Si/c1-9(2)5-3-8(7)4-6-9/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTMUZFYRUNMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCN(CC1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


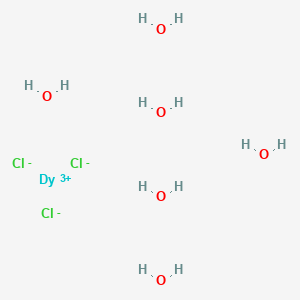
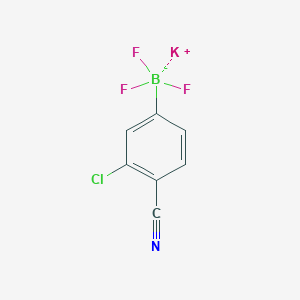
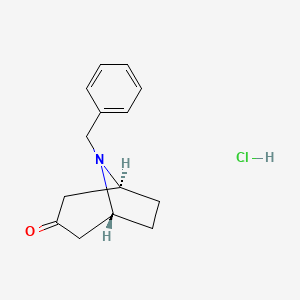
![(2S)-2-azaniumyl-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoate](/img/structure/B8020559.png)
![2,4-Dichloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8020565.png)
![(1S,4R)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL](/img/structure/B8020566.png)
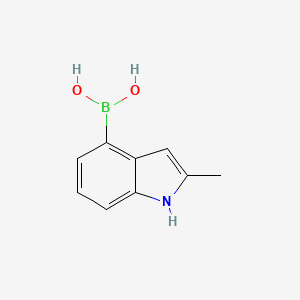
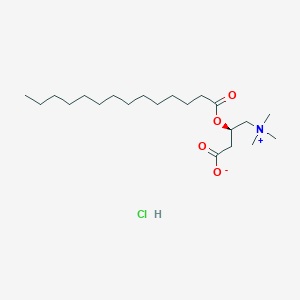
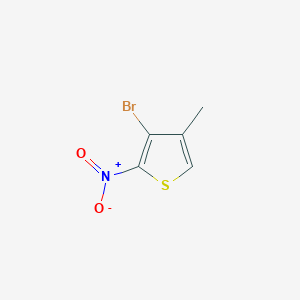
![(s)-1,4-diazabicyclo[4.3.0]nonane hydrobromide](/img/structure/B8020598.png)
![(4S)-3-[(2S)-4-(tert-butylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8020602.png)
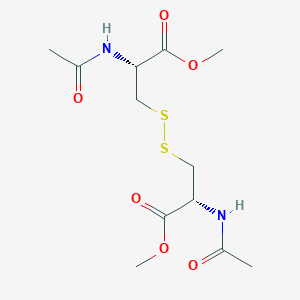
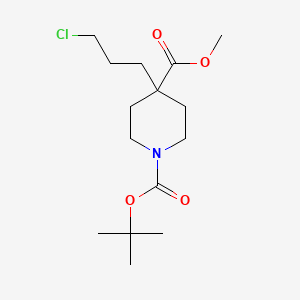
![Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate](/img/structure/B8020629.png)
